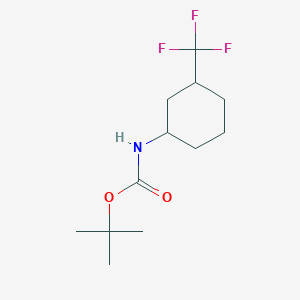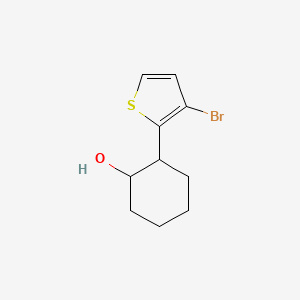
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13BrOS It is a cyclohexanol derivative where the hydroxyl group is substituted at the first position of the cyclohexane ring, and a 3-bromothiophen-2-yl group is attached at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a Grignard reaction with cyclohexanone. The general steps are as follows:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Grignard Reaction: 3-Bromothiophene is then reacted with magnesium in anhydrous ether to form the Grignard reagent, 3-bromothiophen-2-ylmagnesium bromide.
Addition to Cyclohexanone: The Grignard reagent is added to cyclohexanone, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for the bromination and Grignard reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (Dimethylformamide) for azide substitution.
Major Products
Oxidation: 2-(3-Bromothiophen-2-yl)cyclohexanone.
Reduction: 2-(3-Bromothiophen-2-yl)cyclohexane.
Substitution: 2-(3-Azidothiophen-2-yl)cyclohexan-1-ol.
科学研究应用
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Bromothiophen-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol: Similar structure with a methyl group instead of bromine.
2-(3-Nitrothiophen-2-yl)cyclohexan-1-ol: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or methyl groups, which can affect the compound’s electronic properties and its behavior in chemical reactions.
属性
分子式 |
C10H13BrOS |
|---|---|
分子量 |
261.18 g/mol |
IUPAC 名称 |
2-(3-bromothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-8-5-6-13-10(8)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |
InChI 键 |
DDFDHOGRSPTSBV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=C(C=CS2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13331433.png)
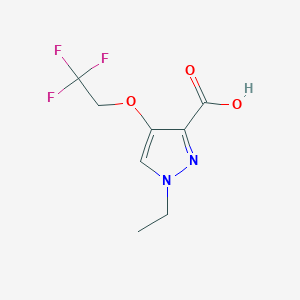
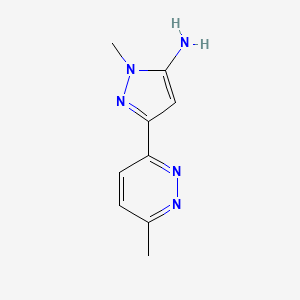
![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)
![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)
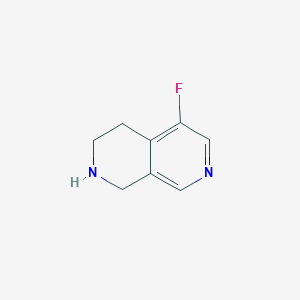
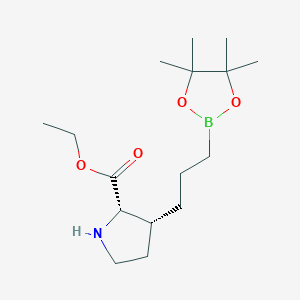
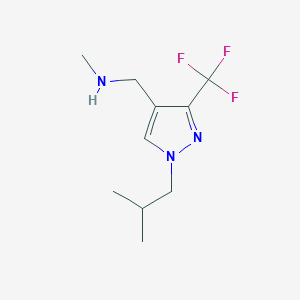
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13331474.png)

![Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B13331484.png)
![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)
![1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13331514.png)
